
1,1-Ethenediamine, N,N'-diphenyl-2,2-bis(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenylsulfonyl groups and two diphenyl groups attached to an ethenediamine backbone. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- typically involves the reaction of ethenediamine with diphenyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- involves its interaction with molecular targets through its reactive functional groups. The phenylsulfonyl groups can form strong interactions with various biological molecules, while the ethenediamine backbone provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-dimethyl-: A simpler analog with two methyl groups instead of phenylsulfonyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups, providing different reactivity and properties.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Fully substituted with methyl groups, offering unique steric and electronic effects.
Uniqueness
1,1-Ethenediamine, N,N’-diphenyl-2,2-bis(phenylsulfonyl)- is unique due to the presence of both phenylsulfonyl and diphenyl groups, which confer distinct reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
90429-61-1 |
|---|---|
Formule moléculaire |
C26H22N2O4S2 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
2,2-bis(benzenesulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C26H22N2O4S2/c29-33(30,23-17-9-3-10-18-23)26(34(31,32)24-19-11-4-12-20-24)25(27-21-13-5-1-6-14-21)28-22-15-7-2-8-16-22/h1-20,27-28H |
Clé InChI |
SDFVLZUTPHRBQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



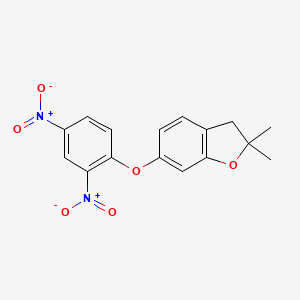

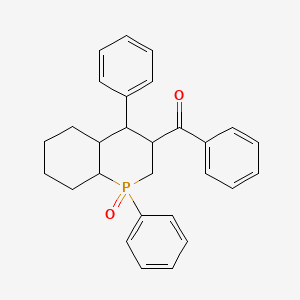
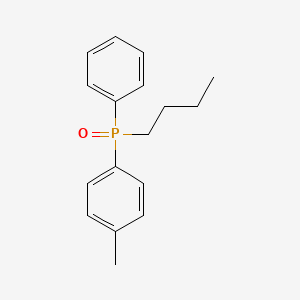

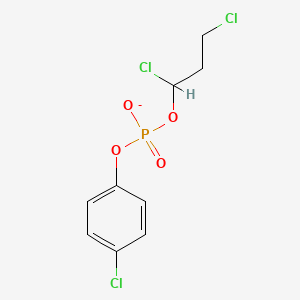
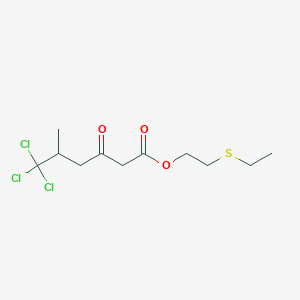
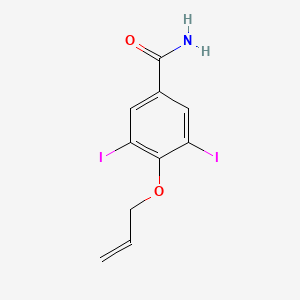
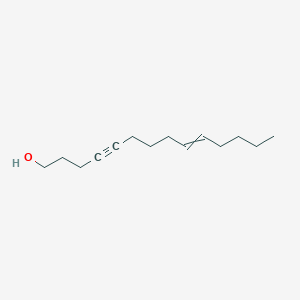

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)


